Cas no 83164-90-3 (2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide)

2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
- 2-Chloro-N-(2,4-difluorophenyl)nicotinamide
- 3-pyridinecarboxamide, 2-chloro-N-(2,4-difluorophenyl)-
- 2-ethylhexanoic acid,nickel,2,2,2-trifluoroacetic acid
- Oprea1_467838
- SR-01000412523-1
- VXHSATAEEHCPFE-UHFFFAOYSA-N
- SR-01000412523
- CS-0359177
- DTXSID801004710
- 83164-90-3
- 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboximidic acid
- Oprea1_164736
- STK412351
- SCHEMBL4493780
- AK-968/11368544
- AKOS000158287
- 7B-091
- 84434-84-4
- MFCD01327751
-
- インチ: InChI=1S/C12H7ClF2N2O/c13-11-8(2-1-5-16-11)12(18)17-10-4-3-7(14)6-9(10)15/h1-6H,(H,17,18)
- InChIKey: VXHSATAEEHCPFE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
計算された属性
- せいみつぶんしりょう: 268.0214969g/mol
- どういたいしつりょう: 268.0214969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 42Ų
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429847-1g |
2-Chloro-N-(2,4-difluorophenyl)nicotinamide |
83164-90-3 | 90% | 1g |
¥2881.00 | 2024-07-28 |
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamideに関する追加情報
Introduction to 2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide (CAS No. 83164-90-3)
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 83164-90-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a pyridine core, which is a common motif in many biologically active molecules, further enhanced by the presence of chloro and difluorophenyl substituents.
The< strong>2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide molecule exhibits a high degree of chemical complexity, which makes it an intriguing subject for further research and development. The pyridine ring is a key pharmacophore in many drugs, providing both electronic and steric effects that can influence the compound's interactions with biological targets. The chloro group at the 2-position and the 2,4-difluorophenyl moiety at the nitrogen position contribute to the compound's overall reactivity and specificity.
In recent years, there has been a growing interest in developing new compounds that can modulate biological pathways associated with various diseases. The< strong>2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide has shown promise in preliminary studies as a potential lead compound for further drug discovery efforts. Its unique structural features make it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity towards specific biological targets.
The synthesis of< strong>2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chloro group and the difluorophenyl moiety are critical steps that must be carefully controlled to avoid unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to facilitate the introduction of these functional groups while maintaining high selectivity.
Recent advancements in computational chemistry have also played a crucial role in understanding the properties of< strong>2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide. Molecular modeling studies have helped researchers predict the compound's binding modes to biological targets, providing insights into its potential pharmacological activity. These computational approaches are complemented by experimental studies, which provide empirical data on the compound's efficacy and safety profiles.
The< strong>2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide has been investigated for its potential applications in various therapeutic areas. Initial studies have suggested that it may have anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its structural features suggest that it could interact with enzymes involved in cancer metabolism, potentially leading to new anticancer therapies.
The development of novel drug candidates often involves a multidisciplinary approach, combining expertise from chemistry, biology, and pharmacology. The< strong>2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide represents an excellent example of how collaboration across different scientific disciplines can lead to innovative solutions in drug discovery. By leveraging the latest research findings and employing state-of-the-art synthetic techniques, scientists are paving the way for new treatments that could significantly improve patient outcomes.
In conclusion, the< strong>2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide, with its CAS number 83164-90-3, is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of the most challenging medical conditions faced today.
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